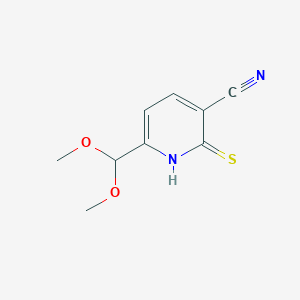

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Dimethoxymethyl)-2-mercaptonicotinonitrile (DMM-MNN) is a novel compound with a wide range of potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It is a derivative of nicotinonitrile, which has been studied extensively for its potential therapeutic applications. DMM-MNN is a small molecule with a molecular weight of 128.1 g/mol and a melting point of 229-231°C. Its structure consists of a six-membered ring with two methoxy groups attached to the nitrogen atom and a methylthiol group attached to the carbon atom. It has a logP of -0.13 and a solubility of 0.15 g/L in water.

Aplicaciones Científicas De Investigación

Analytical Methods in Antioxidant Activity

A review discusses various tests for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on spectrophotometry, could potentially be relevant for assessing the antioxidant capabilities of "6-(Dimethoxymethyl)-2-mercaptonicotinonitrile" if it were hypothesized to have antioxidant properties (Munteanu & Apetrei, 2021).

Pharmacology and Toxicology

Research on the pharmacological and toxicological profiles of compounds like 6-mercaptopurine provides insights into how these compounds interact with biological systems. This could guide the investigation of "this compound" in terms of its pharmacokinetics, mechanisms of action, and potential therapeutic uses or toxic effects (Philips et al., 1954).

Catalytic Synthesis and Environmental Applications

The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) highlights the application of catalysis in creating environmentally friendly fuels. This could suggest avenues for the use of "this compound" in catalysis or environmental chemistry, given its structural potential for engaging in similar reactions (Baranowski, Bahmanpour, & Kröcher, 2017).

Corrosion Inhibition

Research on carbohydrate polymers as corrosion inhibitors for metal substrates discusses the importance of chemical composition and molecular structure in inhibiting corrosion. If "this compound" possesses relevant functional groups or electronic characteristics, it could potentially be explored for such applications (Umoren & Eduok, 2016).

Propiedades

IUPAC Name |

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-12-9(13-2)7-4-3-6(5-10)8(14)11-7/h3-4,9H,1-2H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCKKEJFFWYHFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C(=S)N1)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384073 |

Source

|

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-23-3 |

Source

|

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)

![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)